![molecular formula C16H21BrN2O4 B4111293 ethyl 4-[2-(4-bromophenoxy)propanoyl]-1-piperazinecarboxylate](/img/structure/B4111293.png)
ethyl 4-[2-(4-bromophenoxy)propanoyl]-1-piperazinecarboxylate
Overview
Description
Ethyl 4-[2-(4-bromophenoxy)propanoyl]-1-piperazinecarboxylate is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Scientific Research Applications
Ethyl 4-[2-(4-bromophenoxy)propanoyl]-1-piperazinecarboxylate has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of Ethyl 4-[2-(4-bromophenoxy)propanoyl]-1-piperazinecarboxylate is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins that are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Ethyl 4-[2-(4-bromophenoxy)propanoyl]-1-piperazinecarboxylate has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines. This compound has also been found to induce apoptosis in cancer cells by activating certain signaling pathways. In addition, Ethyl 4-[2-(4-bromophenoxy)propanoyl]-1-piperazinecarboxylate has been shown to have a neuroprotective effect in animal models of neurological disorders.
Advantages and Limitations for Lab Experiments
Ethyl 4-[2-(4-bromophenoxy)propanoyl]-1-piperazinecarboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. This compound has also been found to have low toxicity in animal models. However, there are some limitations to the use of Ethyl 4-[2-(4-bromophenoxy)propanoyl]-1-piperazinecarboxylate in lab experiments. Its mechanism of action is not fully understood, and further studies are needed to determine its efficacy in treating various diseases.
Future Directions
There are several future directions for the study of Ethyl 4-[2-(4-bromophenoxy)propanoyl]-1-piperazinecarboxylate. One potential direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to conduct more studies to determine its efficacy in treating various diseases, particularly neurological disorders. Additionally, future studies could focus on developing new synthesis methods for Ethyl 4-[2-(4-bromophenoxy)propanoyl]-1-piperazinecarboxylate that are more efficient and cost-effective.
properties
IUPAC Name |
ethyl 4-[2-(4-bromophenoxy)propanoyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN2O4/c1-3-22-16(21)19-10-8-18(9-11-19)15(20)12(2)23-14-6-4-13(17)5-7-14/h4-7,12H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBHYAQINHBNSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C(C)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



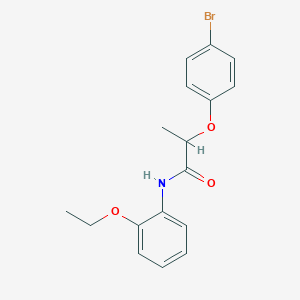
![4,4'-oxybis[N'-(3-methylbutanoyl)benzohydrazide]](/img/structure/B4111212.png)
![2,4-dichloro-N-[3-chloro-4-(4-morpholinyl)phenyl]benzamide](/img/structure/B4111215.png)
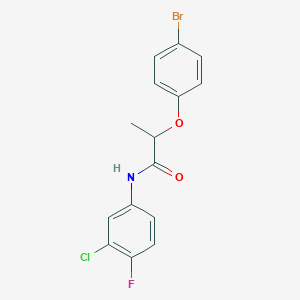
![6-amino-4-(1,3-benzodioxol-5-yl)-3-methyl-1-(2-naphthyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111233.png)
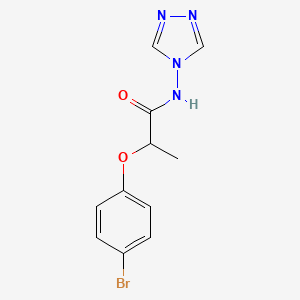
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis[N-(5-methyl-3-isoxazolyl)acetamide]](/img/structure/B4111245.png)
![2-(2,4-dichlorophenoxy)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B4111253.png)
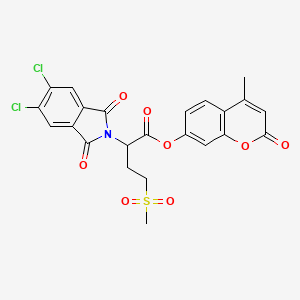
![3,4-bis[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4111273.png)
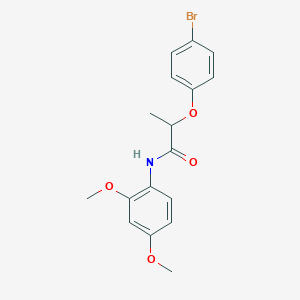
![2-chloro-6-fluorobenzyl 4-[(4-methyl-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4111299.png)
![N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111320.png)
![4-bromo-N-[3-(dimethylamino)-2-methylpropyl]benzenesulfonamide](/img/structure/B4111322.png)